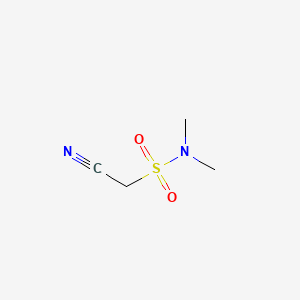

1-Cyano-N,N-dimethylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

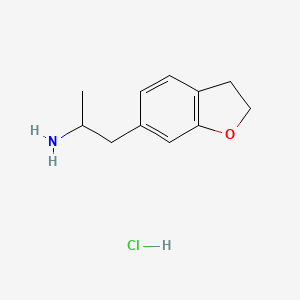

1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative . It has a molecular formula of C4H8N2O2S and a molecular weight of 148.184 . It is used in the preparation of antibiotics and other pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 1-Cyano-N,N-dimethylmethanesulfonamide consists of a sulfonamide group attached to a cyano group and two methyl groups . The molecular formula is C4H8N2O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyano-N,N-dimethylmethanesulfonamide, such as its melting point, boiling point, and density, are not available from the current sources .科学的研究の応用

Synthesis and Organic Chemistry Applications

1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its application spans the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry due to their roles as dienophiles, Michael acceptors, and agents in electrocyclization reactions. These compounds are utilized for their biological activities, including enzyme inhibition, highlighting the significance of 1-Cyano-N,N-dimethylmethanesulfonamide in medicinal chemistry and drug development. A notable synthesis approach involves dehydrative protocols starting from related sulfonamides, utilizing reagents like MeSO2Cl in combination with organic bases to efficiently generate vinyl derivatives without isolating intermediate mesyl derivatives. This streamlined process exemplifies the chemical's utility in synthesizing low molecular weight compounds efficiently and effectively (Kharkov University Bulletin Chemical Series, 2020).

Electrosynthesis and Sulfur Chemistry

The electrosynthesis of isothiazoles from 1-Cyano-N,N-dimethylmethanesulfonamide derivatives showcases its role in generating sulfur-containing compounds. Utilizing a reactive sulfur-graphite electrode, this method leverages vinyl sulfones with cyano groups to produce isothiazoles, demonstrating the compound's adaptability in synthesizing sulfur-rich heterocycles. This process exemplifies the innovative applications of 1-Cyano-N,N-dimethylmethanesulfonamide in electrochemical reactions, contributing to the development of compounds with potential biological and material science applications (Electrochimica Acta, 1999).

Nucleophilic Substitution Reactions

1-Cyano-N,N-dimethylmethanesulfonamide's involvement in nucleophilic substitution reactions further underscores its utility in organic synthesis. These reactions facilitate the formation of diverse functional groups and structures, essential for constructing complex molecules. For instance, the palladium(0) catalyzed substitution of 1-alkenylcyclopropyl esters and chlorides showcases the compound's role in generating cyclopropylidene derivatives, highlighting its importance in creating building blocks for more complex molecular architectures (Journal of the American Chemical Society, 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-cyano-N,N-dimethylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLLRLMSCNHPBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653794 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-N,N-dimethylmethanesulfonamide | |

CAS RN |

926265-18-1 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)